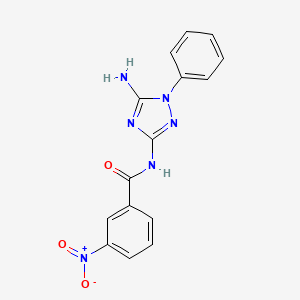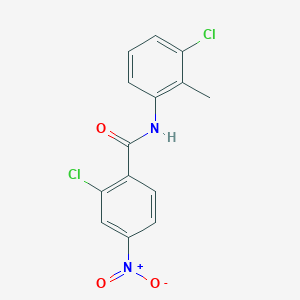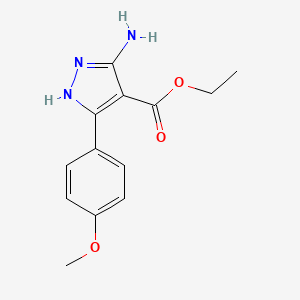![molecular formula C18H25N3O3 B5598420 1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5598420.png)
1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is commonly referred to as a piperazinone derivative and is known for its unique molecular structure and pharmacological properties.
Applications De Recherche Scientifique
5-HT1A Receptor Ligands and Alpha 1-Adrenergic Activity
New derivatives of 2-(methoxyphenyl)piperazine, including variations of 1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone, have been synthesized for their affinity to 5-HT1A receptors. These compounds were evaluated using radioligand binding assays, showing that certain structural modifications can enhance affinity for 5-HT1A sites and reduce antagonist activity at alpha 1-adrenergic receptors (Orjales et al., 1995).
Structural Modifications for Selectivity
Structural-affinity relationship studies of 1-(2-methoxyphenyl)piperazine derivatives have been conducted to achieve improved selectivity for 5-HT1A receptors over other receptors. Modifications such as replacing phthalimide moieties with substituted benzamides or alkyl amides resulted in retaining 5-HT1A affinity and improved selectivity (Raghupathi et al., 1991).
Synthesis and Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized, incorporating elements of 1-(2-methoxyphenyl)piperazine. These compounds exhibited good to moderate antimicrobial activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Environment-Sensitive Fluorescent Ligands
1-(2-Methoxyphenyl)piperazine derivatives have been synthesized with environment-sensitive fluorescent moieties for visualizing 5-HT1A receptors. These compounds display high receptor affinity and specific fluorescence properties, suggesting their utility in receptor imaging and research (Lacivita et al., 2009).
HIV-1 Reverse Transcriptase Inhibition
Analogues of 1-(2-methoxyphenyl)piperazine have been evaluated for their ability to inhibit HIV-1 reverse transcriptase. These studies contribute to the development of new non-nucleoside inhibitors for HIV-1, showcasing the versatility of this chemical structure in therapeutic applications (Romero et al., 1994).
Synthesis of Piperazine-3-Ones
Research into the synthesis of 2,6-bridged piperazine-3-ones from alpha-amino acids has revealed methods to incorporate structures similar to 1-(2-methoxyphenyl)piperazine. These findings are significant for developing new pharmaceutical compounds (Veerman et al., 2003).
PPARpan Agonists
Synthesis of compounds related to 1-(2-methoxyphenyl)piperazine has led to the discovery of potent PPARpan agonists, indicating potential applications in metabolic disorders and inflammation (Guo et al., 2006).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-(1-methylpiperidine-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-19-10-6-5-8-15(19)18(23)20-11-12-21(17(22)13-20)14-7-3-4-9-16(14)24-2/h3-4,7,9,15H,5-6,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYVOSMVCNWNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)
![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)
![2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5598375.png)

![N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5598404.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)
![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)

![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)
